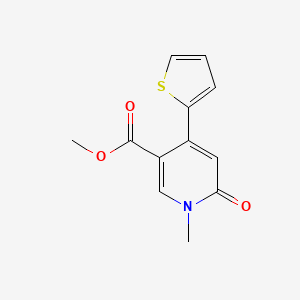

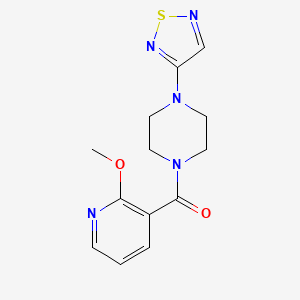

Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dihydropyridine derivatives, including compounds similar to Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate, often involves multicomponent reactions, Hantzsch synthesis, or modifications thereof. For instance, electrochemical oxidation and controlled potential electrolysis in solvents like methanol and acetonitrile have been explored for synthesizing new types of dihydropyridine calcium blockers, indicating the complexity and versatility of methods available for creating such compounds (Ueno & Umeda, 1992).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives can be elucidated using techniques such as X-ray diffraction crystallography, FT-IR, 1H and 13C NMR spectroscopy, and density functional theory (DFT) calculations. These methods provide insights into the geometric configuration, vibrational frequencies, and molecular electrostatic potential, contributing to a deeper understanding of the structural characteristics of these molecules (Pekparlak et al., 2018).

Chemical Reactions and Properties

Dihydropyridine derivatives undergo various chemical reactions, reflecting their reactivity and potential for functionalization. Oxidative imination reactions, for instance, demonstrate the ability of these compounds to form new bonds under the influence of oxidizing agents, leading to novel structures with different physicochemical properties (Soldatenkov et al., 2001).

Scientific Research Applications

Antihypertensive and Coronary Vessel Dilator Applications

Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate is part of a class of compounds that exhibit significant antihypertensive properties and act as coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, showing promise in clinical applications for cardiovascular health (Abernathy, 1978).

Synthesis and Biological Activity in Medicinal Chemistry

This compound belongs to a group of dihydropyrimidines/pyrimidines known for their broad range of biological activities. Research has focused on synthesizing various derivatives of these compounds, aiming to improve biological activity, reduce toxicity, and minimize undesirable side effects. Studies have shown that these compounds can exhibit significant antihypertensive activity (Rana, Kaur, & Kumar, 2004).

Anticancer and Anti-ulcer Applications

Research into 1,4-dihydropyridines/pyrimidines, which include this compound, has revealed potential anticancer and anti-ulcer applications. The compounds synthesized in this category have shown maximum anti-ulcer activity compared to control groups in some studies, indicating their potential in clinical settings for treating gastrointestinal disorders and possibly certain cancers (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Neuroprotective Properties

Some derivatives of this compound have been studied for their neuroprotective properties, particularly in the context of neurotoxicity induced by certain toxins. For example, the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a derivative, has been extensively researched for its neurotoxic effects, which has led to the development of potential neuroprotective strategies using monoamine oxidase inhibitors (Heikkila, Manzino, Cabbat, & Duvoisin, 1984).

Antimicrobial and Antifungal Applications

In recent studies, derivatives of this compound have been evaluated for their antimicrobial and antifungal activities. The compound's ability to inhibit microbial growth suggests its potential use in developing new antimicrobial agents, which could be particularly useful in treating drug-resistant infections (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Corrosion Inhibition Properties

Another interesting application of this compound is in the field of corrosion inhibition. Studies have shown that certain derivatives can effectively inhibit corrosion in metals, suggesting potential industrial applications in protecting materials from corrosive environments (Singh, Quraishi, Gupta, & Dandia, 2016).

properties

IUPAC Name |

methyl 1-methyl-6-oxo-4-thiophen-2-ylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-13-7-9(12(15)16-2)8(6-11(13)14)10-4-3-5-17-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSGVHUEQURZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)

![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)

![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)

![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)